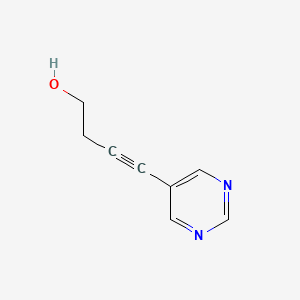

4-(5-Pyrimidinyl)-3-butyn-1-ol

Description

4-(5-Pyrimidinyl)-3-butyn-1-ol is a heterocyclic organic compound characterized by a pyrimidine ring attached to a 3-butyn-1-ol backbone. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting enzymes like kinases . It is frequently used in research settings, though its precise pharmacological applications remain under investigation.

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-pyrimidin-5-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C8H8N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,2,4H2 |

InChI Key |

CGVIOMLRJPPRKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C#CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5-Pyrimidinyl)-3-butyn-1-ol with five analogs, focusing on structural features, physicochemical properties, and applications.

4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol

- Structure : Differs by a methylthio (-SMe) group at the pyrimidine’s 2-position.

- Molecular Formula : C11H12N2O2S; MW: 236.29 .

- Sulfur’s electronegativity may alter electronic properties, affecting reactivity in cross-coupling reactions.

- Hazards : Shares similar GHS warnings (H302, H315, H319, H335) with the parent compound, suggesting comparable toxicity profiles .

3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol

- Structure : Replaces pyrimidine with a brominated pyridine ring.

- Molecular Formula: C8H6BrNO; MW: 228.05 .

- Key Differences :

- Bromine’s steric bulk and electronegativity may hinder nucleophilic substitution reactions compared to pyrimidine derivatives.

- Pyridine’s lower basicity (pKa ~1.7 vs. pyrimidine’s ~1.3) could influence binding in biological systems.

- Applications : Likely used as a halogenated building block in Suzuki-Miyaura couplings .

4-[5-(Thiophen-2-yl)thiophen-2-yl]but-3-yn-1-ol

- Structure : Features dual thiophene rings instead of pyrimidine.

- Molecular Formula : C12H10OS2; MW: 234.33 .

- Key Differences :

- Thiophene’s electron-rich aromatic system enhances suitability for conductive materials (e.g., organic semiconductors).

- Reduced hydrogen-bonding capacity compared to pyrimidine derivatives limits use in enzyme targeting.

4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol

- Structure : Incorporates an imidazole ring and fluorophenyl group.

- Molecular Formula : C27H24FN3O; MW: 425.50 .

- Fluorine’s electronegativity enhances metabolic stability, making it a candidate for drug development .

Adamantane-Containing Analog (SML0428)

- Structure : Includes an adamantane moiety and imidazo[4,5-c]pyridine.

- Molecular Formula : C21H27N7O3; MW: 425.48 .

- Key Differences :

- Adamantane’s rigidity and lipophilicity improve blood-brain barrier penetration, suggesting CNS drug applications.

- Higher nitrogen content (7 vs. 3 in the parent compound) may enhance solubility in polar solvents.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.